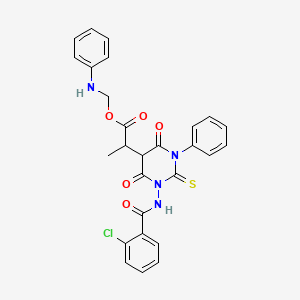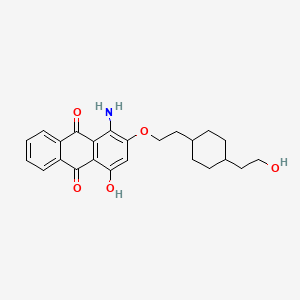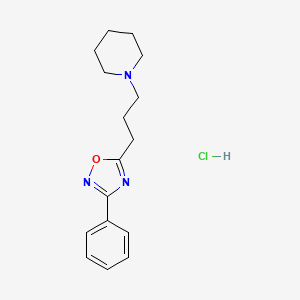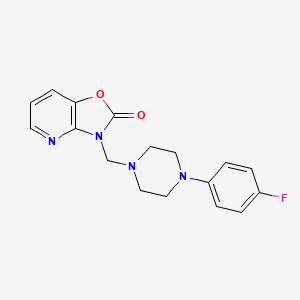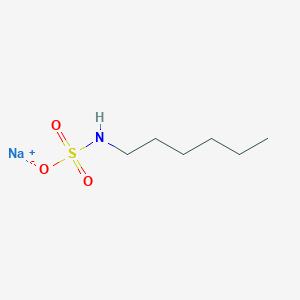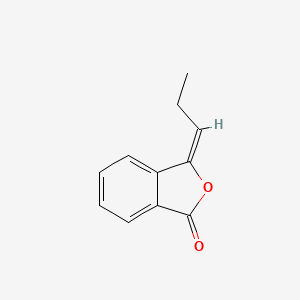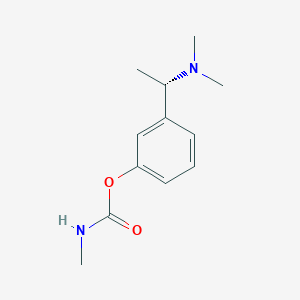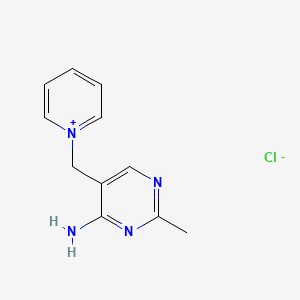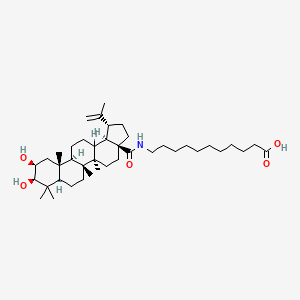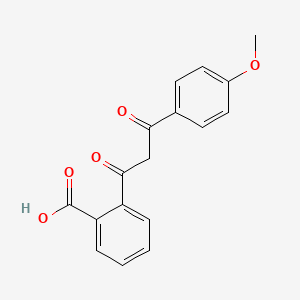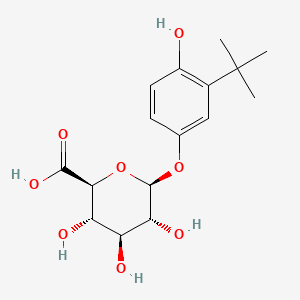
tert-Butylhydroquinone glucouronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butylhydroquinone glucouronide is a metabolite of tert-Butylhydroquinone, a synthetic antioxidant widely used in the food industry to prevent lipid peroxidation due to its chemical stability and low cost . This compound is formed through the glucuronidation process, where tert-Butylhydroquinone is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butylhydroquinone glucouronide involves the enzymatic conjugation of tert-Butylhydroquinone with glucuronic acid. This process is typically carried out using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction . The reaction conditions include maintaining an optimal pH and temperature to ensure the activity of the enzymes involved.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors where the enzymatic reaction is carried out under controlled conditions to maximize yield and purity. The product is then purified using chromatographic techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-Butylhydroquinone glucouronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off, regenerating tert-Butylhydroquinone . It can also participate in oxidation and reduction reactions, depending on the environmental conditions and the presence of specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids and bases for hydrolysis, and oxidizing or reducing agents for redox reactions. The conditions for these reactions vary but generally involve controlled pH and temperature to ensure the desired reaction pathway .
Major Products Formed
The major product formed from the hydrolysis of this compound is tert-Butylhydroquinone. Oxidation reactions can lead to the formation of quinones, while reduction reactions can yield hydroquinones .
Applications De Recherche Scientifique
Tert-Butylhydroquinone glucouronide has several scientific research applications:
Mécanisme D'action
Tert-Butylhydroquinone glucouronide exerts its effects primarily through its role in the detoxification pathway. The glucuronidation process enhances the solubility of tert-Butylhydroquinone, facilitating its excretion from the body . The molecular targets involved include enzymes such as UDP-glucuronosyltransferases, which catalyze the conjugation reaction . This pathway helps in reducing the toxicity of tert-Butylhydroquinone by converting it into a more water-soluble and excretable form .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated hydroxyanisole (BHA): Another synthetic antioxidant used in the food industry.
Butylated hydroxytoluene (BHT): A widely used antioxidant with similar applications and metabolic pathways.
Uniqueness
Tert-Butylhydroquinone glucouronide is unique due to its specific formation from tert-Butylhydroquinone and its role in the detoxification pathway. Unlike BHA and BHT, which also undergo glucuronidation, this compound is specifically studied for its role in the metabolism and excretion of tert-Butylhydroquinone .
Propriétés
Numéro CAS |
1072455-71-0 |
|---|---|
Formule moléculaire |
C16H22O8 |
Poids moléculaire |
342.34 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(3-tert-butyl-4-hydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H22O8/c1-16(2,3)8-6-7(4-5-9(8)17)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h4-6,10-13,15,17-20H,1-3H3,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Clé InChI |
FVPCLKWJPROMNN-DKBOKBLXSA-N |
SMILES isomérique |
CC(C)(C)C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


